Tert-butyl 2-(methylamino)-2-oxoethylcarbamate
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Overview
Description
Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is an organic compound with the molecular formula C8H15NO3. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-(methylamino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl chloroformate with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The general reaction scheme is as follows:
tert-Butyl chloroformate+Methylamine→Tert-butyl 2-(methylamino)-2-oxoethylcarbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, under mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, under basic conditions with catalysts like triethylamine.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)-2-oxoethylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the nitrogen atom. The compound can be selectively deprotected under acidic conditions, allowing for controlled release of the protected amine.
Comparison with Similar Compounds
tert-Butyl carbamate: Another protecting group for amines, but lacks the additional methylamino functionality.
Benzyl carbamate: Used similarly in organic synthesis but has different stability and deprotection conditions.
Ethyl carbamate: Less sterically hindered compared to tert-butyl carbamate, leading to different reactivity profiles.
Uniqueness: Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is unique due to its combination of the tert-butyl group and the methylamino functionality, providing a balance of stability and reactivity that is advantageous in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGIDNKIGHDVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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